molecular formula C7H6ClNO B146230 3-Chlorobenzamide CAS No. 618-48-4

3-Chlorobenzamide

Cat. No.: B146230
CAS No.: 618-48-4
M. Wt: 155.58 g/mol
InChI Key: MJTGQALMWUUPQM-UHFFFAOYSA-N
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Description

3-Chlorobenzamide (molecular formula: C₇H₆ClNO, molecular weight: 155.58 g/mol, CAS: 618-48-4) is a substituted benzamide derivative with a chlorine atom at the meta position of the benzene ring. Its IUPAC name is 3-chlorobenzenecarboxamide, and it is characterized by a carboxamide group (-CONH₂) at position 1 and a chlorine substituent at position 3 . This compound is widely utilized in medicinal chemistry as a scaffold for designing bioactive molecules due to its balanced lipophilicity (ACD/LogP: 1.51) and hydrogen-bonding capacity (H-bond donors: 2, acceptors: 2) . Its melting point is reported as 135–136°C, and it is stable as a solid at 25°C .

Preparation Methods

Classical Synthetic Routes

Acid-Catalyzed Condensation of 3-Chlorobenzoic Acid

The direct condensation of 3-chlorobenzoic acid with ammonia or amines represents the most traditional method. This reaction typically employs sulfuric acid or phosphoric acid as catalysts at elevated temperatures (80–100°C). The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ammonia to form the amide bond .

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid:ammonia)

  • Catalyst: 5–10% H₂SO₄ by mass

  • Temperature: 90°C ± 5°C

  • Yield: 68–72%

Limitations:

  • Requires rigorous pH control to prevent hydrolysis of the amide group.

  • Generates stoichiometric amounts of ammonium sulfate byproducts.

Hofmann Rearrangement of 3-Chlorobenzamide Derivatives

The Hofmann rearrangement of this compound derivatives, such as N-chloro-3-chlorobenzamide , offers an alternative pathway. This method involves treatment with hypochlorous acid (HOCl) in alkaline media, resulting in the formation of isocyanates, which are subsequently hydrolyzed to the target amide .

Key Steps:

  • Chlorination:
    This compound+HOClN-Chloro-3-chlorobenzamide\text{this compound} + \text{HOCl} \rightarrow \text{N-Chloro-3-chlorobenzamide}

  • Rearrangement:
    N-Chloro-3-chlorobenzamideNaOH3-Chlorophenylisocyanate\text{N-Chloro-3-chlorobenzamide} \xrightarrow{\text{NaOH}} \text{3-Chlorophenylisocyanate}

  • Hydrolysis:
    3-Chlorophenylisocyanate+H2OThis compound\text{3-Chlorophenylisocyanate} + \text{H}_2\text{O} \rightarrow \text{this compound}

Optimized Parameters:

  • Reagent: 1.2 equiv. HOCl

  • Base: 2.5 M NaOH

  • Yield: 74–78%

Modern Catalytic Methods

Ultrasonic-Assisted Synthesis with Ionic Liquids

Recent advances utilize Lewis acidic ionic liquids (IL/ZrCl₄) under ultrasonic irradiation to enhance reaction kinetics. This method reduces reaction times from hours to minutes while improving yields .

Procedure:

  • Activation: 3-Chlorobenzoic acid (1.0 equiv) is mixed with IL/ZrCl₄ (0.1 mol%) in dichloromethane.

  • Ammonolysis: Gaseous NH₃ is introduced under ultrasound (40 kHz, 300 W).

  • Workup: The mixture is filtered, and the product is recrystallized from ethanol.

Performance Metrics:

ParameterValue
Reaction Time25–30 min
Temperature25°C (ambient)
Yield89–92%
Purity (HPLC)≥99%

Advantages:

  • Eliminates volatile organic solvents.

  • Catalyst recyclable for ≥5 cycles without significant activity loss .

Solid-Phase Synthesis Using Diatomite Immobilized Catalysts

Diatomite earth functionalized with zinc chloride (ZnCl₂/diatomite) provides a heterogeneous catalytic system. This method is particularly suited for continuous-flow reactors in industrial settings .

Protocol:

  • Catalyst Preparation: Diatomite is impregnated with 10% ZnCl₂ and calcined at 400°C.

  • Reaction: 3-Chlorobenzoyl chloride (1.0 equiv) and NH₃ (1.5 equiv) are passed through a fixed-bed reactor containing the catalyst.

Operational Data:

MetricValue
Residence Time8–10 min
Conversion95–97%
Selectivity98%

Industrial-Scale Production

Benzoyl Chloride Ammonolysis

Large-scale synthesis predominantly relies on the reaction of 3-chlorobenzoyl chloride with aqueous ammonia. This exothermic process requires precise temperature control to minimize byproduct formation .

Industrial Process Flow:

  • Charging: 3-Chlorobenzoyl chloride (1,000 kg) is added to a jacketed reactor.

  • Ammonia Addition: 25% NH₃ solution (1,200 L) is introduced at 5°C.

  • Quenching: The mixture is neutralized with HCl to pH 6.5–7.0.

  • Crystallization: The product is isolated via vacuum filtration and dried at 50°C.

Economic and Safety Considerations:

  • Capital Cost: $1.2–1.5 million for a 5,000-ton/year facility.

  • Hazard Mitigation: Explosion-proof equipment mandated due to NH₃ volatility.

Continuous Flow Synthesis

Adoption of continuous flow systems has reduced batch-to-batch variability. A patented configuration combines microreactors with in-line IR spectroscopy for real-time monitoring .

Case Study (Patent CN105936625A):

  • Reactants: 3-Nitro-4-chlorobenzoic acid (12.0 kg), 3-Chloro-2-methylaniline (45 L).

  • Conditions: Dichloromethane solvent, 75°C, 4 h residence time.

  • Output: 14.8 kg this compound (82% yield).

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Acid-Catalyzed68–7295–97ModerateHigh (byproduct waste)
Hofmann Rearrangement74–7898LowModerate
Ultrasonic/IL89–92≥99HighLow
Industrial Ammonolysis85–8897–98Very HighModerate

Key Trends:

  • Catalyst Innovation: Ionic liquids and immobilized systems reduce reliance on harsh acids.

  • Process Intensification: Flow chemistry enhances throughput and safety.

Scientific Research Applications

3-Chlorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neuroprotective Agents Targeting mGluR5

  • N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (Compound 6) :
    This derivative exhibited a 4.7-fold increase in potency compared to the reference compound DFB (3,5-difluorobenzamide) in neuroprotective assays. The benzoimidazole moiety enhances binding affinity to mGluR5, while the 3-chloro group contributes to metabolic stability. However, methylation of the amide NH or substitution with sulfur reduced potency by >90%, emphasizing the critical role of the amide group .
  • Trifluoromethyl Analog (Compound 9) :
    A meta-trifluoromethyl substituent increased potency by 11.7-fold but introduced cytotoxicity at higher concentrations, unlike the safer 3-chloro derivative .

Antimicrobial Activity

  • 3-Chlorobenzamide Analog (153a): This compound demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Enterococcus faecalis, MIC = 0.0625–1 mg/L), outperforming the reference antibiotic KKL-33. Synergy with conventional antibiotics and low toxicity were notable advantages .
  • 6-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide (153c) :
    While structurally distinct, replacing the 3-chloro group with a 6-chloro-nicotinamide scaffold reduced activity against Staphylococcus epidermidis (MIC = 8 mg/L vs. 1 mg/L for 153a) .

Physical and Chemical Properties

Compound Substituent(s) Melting Point (°C) Solubility (PBS) LogP
This compound -Cl (meta) 135–136 Moderate 1.51
N-(3-Chloro-2-methylphenyl)-3-benzamidobenzamide -Cl (meta), -CH₃ (ortho) Not reported Low 3.82*
3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide -CF₃ (ortho) Not reported Poor 4.12*

*Predicted using ACD/LogP software.

Key Research Findings

Meta-Substitution Superiority : The 3-chloro group consistently outperforms ortho- or para-substituted analogs in potency and safety across neuroprotective and antimicrobial studies .

Amide Group Criticality : Modifications to the amide NH (e.g., methylation) drastically reduce activity, highlighting its role in target binding .

Biological Activity

3-Chlorobenzamide (C7H6ClNO) is an organic compound belonging to the benzamide class, characterized by the presence of a chlorine atom at the meta position of the benzene ring. This structural modification significantly influences its biological activity and potential applications in medicinal chemistry. This article explores the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is utilized as an intermediate in organic synthesis and has garnered attention for its potential pharmacological properties. Its mechanism of action primarily involves interactions with various biological targets, including enzymes and receptors.

Biochemical Pathways
Research indicates that this compound can interact with human matrix metalloproteinase-2 (MMP-2) and progesterone receptors, which are crucial in cancer progression and other diseases. The compound's ability to inhibit MMP-2 suggests a role in preventing extracellular matrix degradation, a common feature in tumor metastasis .

Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways, thereby affecting gene expression and cellular metabolism .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. For instance, derivatives such as N-(allylcarbamothioyl)-3-chlorobenzamide have demonstrated promising results in targeting the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer development. These compounds exhibited notable cytotoxicity against human breast cancer cell lines (T47D) .

Antimicrobial Activity

Studies have assessed the antimicrobial efficacy of this compound derivatives against various pathogens. Notably, certain derivatives showed activity against strains like E. coli and S. aureus, indicating potential as antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructureAnticancer ActivityAntimicrobial Activity
BenzamideC7H7NOLowNone
2-ChlorobenzamideC7H6ClNOModerateModerate
This compound C7H6ClNO High Moderate
4-ChlorobenzamideC7H6ClNOLowLow

The presence of chlorine at the meta position enhances the electrophilic properties of this compound compared to its ortho and para counterparts, influencing its reactivity and biological interactions .

Case Study: Anticancer Research

A study investigating the effects of this compound on breast cancer cells revealed that treatment led to a significant reduction in cell viability, suggesting its potential as a lead compound for drug development. The study utilized molecular docking techniques to assess binding affinities with EGFR, confirming the compound's role as a negative modulator .

Case Study: Antimicrobial Efficacy

Another investigation focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties. The results indicated that while some derivatives were effective against E. coli, they did not disrupt the intestinal flora or harm human skin, highlighting their safety profile for potential therapeutic use .

Properties

IUPAC Name

3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGQALMWUUPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210799
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-48-4
Record name 3-Chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596
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Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (2.4 parts) is added to a solution of the primary benzamide (from method D or E) in dry acetonitrile, and the mixture is refluxed for 1 hour. This is partitioned between ether and aqueous Na2S2O3 and the organic layer is washed with 10% NaOH followed with brine, dried (MgSO4), filtered through silica gel, and concentrated to give the crude 5-chlorobenzamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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